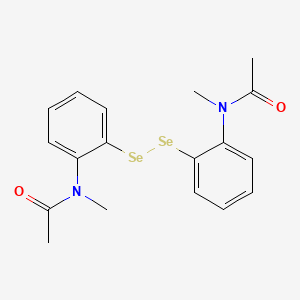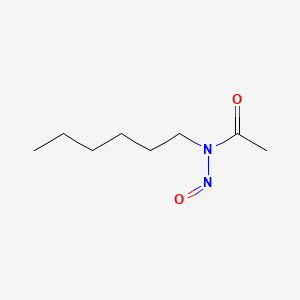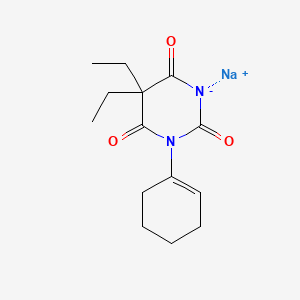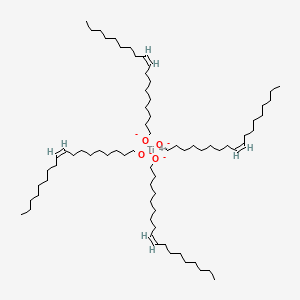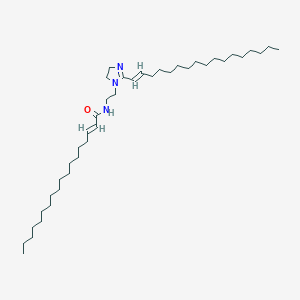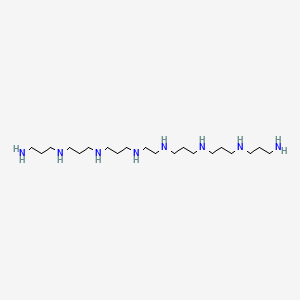
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine is a chemical compound with the molecular formula C20H50N8 It is a polyamine, which means it contains multiple amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a hydrocarbon chain. The process often starts with a simple diamine, which undergoes multiple reactions to introduce additional amine groups. Common reagents used in these reactions include alkyl halides and amine precursors. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving polyamines and their role in cellular processes.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups in the compound allow it to form strong interactions with these targets, potentially modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups.
Triethylenetetramine: A polyamine with four amine groups.
Tetraethylenepentamine: A polyamine with five amine groups.
Propriétés
Numéro CAS |
84145-44-8 |
|---|---|
Formule moléculaire |
C20H50N8 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
N'-[3-[3-[2-[3-[3-(3-aminopropylamino)propylamino]propylamino]ethylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H50N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-22H2 |
Clé InChI |
BQLHDWPBRFNLIF-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CNCCCNCCCNCCNCCCNCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
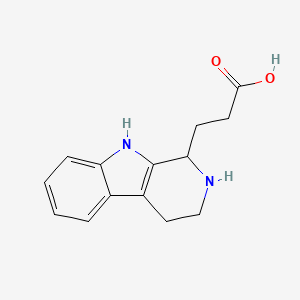
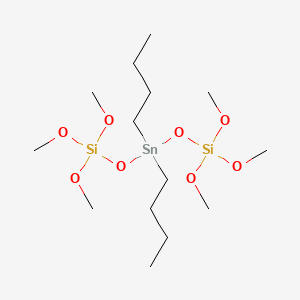
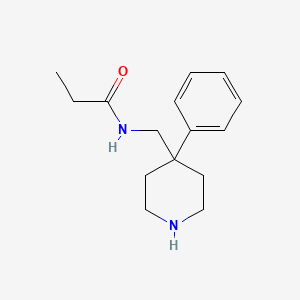

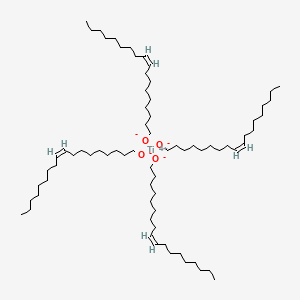
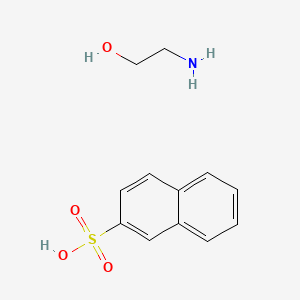
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
